molecular formula C23H22ClN3O4S2 B299890 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

货号 B299890
分子量: 504 g/mol
InChI 键: VEOAEXNEMGYOCZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate, also known as TAK-659, is a chemical compound that belongs to the class of kinase inhibitors. It was developed by Takeda Pharmaceuticals and is currently being investigated for its potential therapeutic applications in various diseases.

作用机制

7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate inhibits the activity of BTK by binding to its active site and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling and the subsequent suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has been shown to have potent anti-proliferative effects on B-cell malignancies, both in vitro and in vivo. It also has anti-inflammatory effects, which make it a potential therapeutic agent for autoimmune and inflammatory diseases. 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.

实验室实验的优点和局限性

One of the main advantages of 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is its potent inhibitory activity against BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, one of the limitations of 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate.

未来方向

There are several potential future directions for the research and development of 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate. One possibility is to investigate its potential therapeutic applications in other diseases, such as autoimmune and inflammatory diseases. Another direction is to develop more potent and selective BTK inhibitors based on the structure of 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate in clinical trials.

合成方法

The synthesis of 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves a multi-step process that includes the reaction of 4-chlorobenzylamine with ethyl 2-bromoacetate, followed by the cyclization of the resulting intermediate with 2-amino-4,6-dimethylthiopyrimidine. The final step involves the reaction of the resulting compound with methyl 2-chloropropionate and sodium hydride. The yield of the final product is around 30%.

科学研究应用

7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It is a potent inhibitor of the Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

属性

产品名称

7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

分子式

C23H22ClN3O4S2

分子量

504 g/mol

IUPAC 名称

7-O-ethyl 2-O-methyl 9-benzyl-4-(4-chlorophenyl)-8-methyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate

InChI

InChI=1S/C23H22ClN3O4S2/c1-4-31-21(28)19-15(2)26(14-16-8-6-5-7-9-16)23(32-19)27(18-12-10-17(24)11-13-18)25-20(33-23)22(29)30-3/h5-13H,4,14H2,1-3H3

InChI 键

VEOAEXNEMGYOCZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OC)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4)C

规范 SMILES

CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OC)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。